molecular formula C6H13N5S B2659067 1-[(Thiomorpholin-4-yl)carboximidoyl]guanidine CAS No. 503427-30-3

1-[(Thiomorpholin-4-yl)carboximidoyl]guanidine

Cat. No.: B2659067
CAS No.: 503427-30-3
M. Wt: 187.27
InChI Key: VYTNZSNYUIDPBG-UHFFFAOYSA-N
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Description

1-[(Thiomorpholin-4-yl)carboximidoyl]guanidine is a chemical compound characterized by the presence of a thiomorpholine ring and a guanidine moiety

Preparation Methods

The synthesis of 1-[(Thiomorpholin-4-yl)carboximidoyl]guanidine typically involves the reaction of thiomorpholine with guanidine derivatives under specific conditions. The synthetic route may include steps such as:

    Formation of Thiomorpholine: Thiomorpholine can be synthesized through the reaction of diethylene glycol with hydrogen sulfide in the presence of a catalyst.

    Coupling with Guanidine: The thiomorpholine is then reacted with guanidine derivatives under controlled conditions to form the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-[(Thiomorpholin-4-yl)carboximidoyl]guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(Thiomorpholin-4-yl)carboximidoyl]guanidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(Thiomorpholin-4-yl)carboximidoyl]guanidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-[(Thiomorpholin-4-yl)carboximidoyl]guanidine can be compared with other similar compounds, such as:

    Thiomorpholine derivatives: These compounds share the thiomorpholine ring but differ in their functional groups.

    Guanidine derivatives: These compounds contain the guanidine moiety but may have different substituents.

The uniqueness of this compound lies in its specific combination of the thiomorpholine ring and guanidine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(diaminomethylidene)thiomorpholine-4-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N5S/c7-5(8)10-6(9)11-1-3-12-4-2-11/h1-4H2,(H5,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTNZSNYUIDPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=N)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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